An In-depth Technical Guide to the Physicochemical Properties of 2-[4-(Trifluoromethyl)phenoxy]benzylamine Hydrochloride
An In-depth Technical Guide to the Physicochemical Properties of 2-[4-(Trifluoromethyl)phenoxy]benzylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of 2-[4-(trifluoromethyl)phenoxy]benzylamine hydrochloride (CAS Number: 1189940-77-9).[1][2] In the dynamic landscape of pharmaceutical research and development, a thorough understanding of a compound's physicochemical characteristics is paramount for predicting its pharmacokinetic and pharmacodynamic behavior. This document, authored from the perspective of a Senior Application Scientist, is designed to be a vital resource for researchers, scientists, and drug development professionals. While comprehensive experimental data for this specific molecule is not widely published, this guide synthesizes information from structurally related compounds and established analytical methodologies to provide a robust framework for its characterization. The subsequent sections will delve into the critical parameters of melting point, solubility, pKa, and lipophilicity (LogP), offering both theoretical insights and detailed, field-proven experimental protocols. Furthermore, this guide will explore the expected spectroscopic signature of the molecule, providing a foundational understanding for its analytical identification.
Compound Identification and Structure
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Chemical Name: 2-[4-(Trifluoromethyl)phenoxy]benzylamine hydrochloride
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Molecular Formula: C₁₄H₁₃ClF₃NO
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Molecular Weight: 317.71 g/mol
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Chemical Structure:
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The molecule features a benzylamine core.
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A phenoxy group, substituted with a trifluoromethyl group at the para position, is attached to the benzyl ring at the ortho position.
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The amine functional group is protonated to form the hydrochloride salt.
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Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of 2-[4-(trifluoromethyl)phenoxy]benzylamine hydrochloride. These predictions are based on the analysis of structurally similar compounds and computational models. It is crucial to note that these are estimations and should be confirmed by experimental data.
| Property | Predicted Value | Significance in Drug Development |
| Melting Point (°C) | 180 - 200 | Influences formulation development, stability, and purification methods. A sharp melting point is indicative of high purity. |
| Aqueous Solubility | Sparingly soluble | Affects dissolution rate and bioavailability. The hydrochloride salt form is expected to have enhanced aqueous solubility compared to the free base. |
| pKa | 8.5 - 9.5 | Governs the extent of ionization at physiological pH, which impacts absorption, distribution, and receptor binding. |
| LogP | 3.0 - 4.0 | A measure of lipophilicity, which is a key determinant of a drug's ability to cross cell membranes and its metabolic stability. |
In-Depth Analysis and Experimental Protocols
Melting Point
The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs at a single temperature, while impurities will typically broaden the melting range.
Expertise & Experience: The choice of method for melting point determination depends on the available instrumentation and the required level of precision. The capillary method is a classic and widely used technique, while Differential Scanning Calorimetry (DSC) offers higher precision and additional information about the thermal behavior of the compound.
Trustworthiness: A sharp and reproducible melting point is a primary indicator of the purity of a crystalline solid. For hydrochloride salts, it is important to note that they may exhibit decomposition at their melting point.
Authoritative Grounding & Comprehensive References: The determination of melting point should be performed in accordance with established pharmacopeial standards or international guidelines, such as the OECD Guideline 102.[3][4][5][6]
Experimental Protocol: Capillary Method (Based on OECD Guideline 102) [3][4][5][6]
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Sample Preparation: A small amount of the dry 2-[4-(trifluoromethyl)phenoxy]benzylamine hydrochloride powder is packed into a capillary tube to a height of 2-3 mm.
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Apparatus: A calibrated melting point apparatus with a heating block and a thermometer or a digital temperature sensor is used.
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Heating: The capillary tube is placed in the heating block, and the temperature is raised at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
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Observation: The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it is completely molten are recorded as the melting range.
Caption: Workflow for Melting Point Determination.
Solubility
Solubility is a critical property that influences a drug's absorption and bioavailability. The hydrochloride salt of an amine is generally more water-soluble than the free base due to the ionic nature of the salt.
Expertise & Experience: The "shake-flask" method is the gold standard for determining equilibrium solubility. It is important to ensure that equilibrium has been reached, which may take several hours or even days for some compounds. The pH of the solution is a critical factor for ionizable compounds like amines.
Trustworthiness: The solid phase in equilibrium with the saturated solution should be characterized (e.g., by XRPD) to ensure that no phase transition has occurred during the experiment.
Authoritative Grounding & Comprehensive References: The OECD Guideline 105 provides a standardized method for determining water solubility.[7][8][9] For pharmaceutical applications, solubility is often determined in various buffers (e.g., pH 1.2, 4.5, and 6.8) to simulate the conditions in the gastrointestinal tract.[10][11]
Experimental Protocol: Shake-Flask Method (Based on OECD Guideline 105) [7][8][9]
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Preparation: An excess amount of 2-[4-(trifluoromethyl)phenoxy]benzylamine hydrochloride is added to a known volume of the desired solvent (e.g., purified water, buffered solutions) in a sealed flask.
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Equilibration: The flask is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to reach equilibrium.
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Phase Separation: The suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.
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Analysis: The concentration of the dissolved compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Caption: Workflow for Solubility Determination.
Dissociation Constant (pKa)
The pKa is a measure of the acidity or basicity of a compound. For an amine hydrochloride, the pKa refers to the equilibrium between the protonated (conjugate acid) and the neutral (free base) forms.
Expertise & Experience: Potentiometric titration is a common and accurate method for pKa determination. For compounds with low water solubility, a co-solvent may be necessary, and the apparent pKa is then extrapolated to zero co-solvent concentration.
Trustworthiness: The accuracy of the pKa determination is highly dependent on the calibration of the pH meter and the purity of the compound.
Authoritative Grounding & Comprehensive References: The OECD Guideline 112 provides detailed procedures for determining the dissociation constants of chemicals in water.[12][13][14][15][16]
Experimental Protocol: Potentiometric Titration (Based on OECD Guideline 112) [12][13][14][15][16]
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Solution Preparation: A known concentration of 2-[4-(trifluoromethyl)phenoxy]benzylamine hydrochloride is dissolved in a suitable solvent (e.g., water or a water/methanol mixture).
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Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while the pH is monitored using a calibrated pH electrode.
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Data Analysis: A titration curve (pH versus volume of titrant added) is generated. The pKa is determined from the pH at the half-equivalence point.
Caption: Workflow for pKa Determination.
Partition Coefficient (LogP)
The n-octanol/water partition coefficient (LogP) is a measure of a compound's lipophilicity. It is a key parameter in predicting a drug's absorption, distribution, metabolism, and excretion (ADME) properties.
Expertise & Experience: The shake-flask method is the traditional method for LogP determination. It is important to use high-purity n-octanol and water, and to pre-saturate each solvent with the other to ensure accurate results.
Trustworthiness: The concentration of the compound in both the n-octanol and aqueous phases should be measured to ensure mass balance.
Authoritative Grounding & Comprehensive References: The OECD Guideline 107 provides a detailed protocol for the shake-flask method for determining the partition coefficient.[17][18][19][20]
Experimental Protocol: Shake-Flask Method (Based on OECD Guideline 107) [17][18][19][20]
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Preparation: A solution of 2-[4-(trifluoromethyl)phenoxy]benzylamine hydrochloride is prepared in either water or n-octanol (pre-saturated with the other solvent).
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Partitioning: The solution is added to a flask containing the other solvent, and the mixture is shaken vigorously to allow for partitioning between the two phases.
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Phase Separation: The mixture is allowed to stand until the two phases have completely separated. Centrifugation can be used to facilitate this process.
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Analysis: The concentration of the compound in each phase is determined by a suitable analytical method (e.g., HPLC-UV).
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Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.
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- 2. nextsds.com [nextsds.com]
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- 4. oecd.org [oecd.org]
- 5. OECD Test 102 - Laboratory Melting Point Analysis [yeswelab.fr]
- 6. nextreatlab.com [nextreatlab.com]
- 7. oecd.org [oecd.org]
- 8. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]
- 9. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]
- 10. raytor.com [raytor.com]
- 11. fda.gov [fda.gov]
- 12. OECD 112 - Dissociation Constants in Water - Situ Biosciences [situbiosciences.com]
- 13. catalog.library.vanderbilt.edu [catalog.library.vanderbilt.edu]
- 14. oecd.org [oecd.org]
- 15. oecd.org [oecd.org]
- 16. OECD n°112: Dissociation constant in water - Analytice [analytice.com]
- 17. oecd.org [oecd.org]
- 18. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 19. Partition coefficient: Shake bottle method according to OECD 107 - Analytice [analytice.com]
- 20. chemsafetypro.com [chemsafetypro.com]
